molecular formula C18H19BrN2O2 B14954407 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide

Cat. No.: B14954407
M. Wt: 375.3 g/mol
InChI Key: OSWMVMNLBKWDFQ-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 6-bromoindole.

    Acylation: The 6-bromoindole is then acylated with an appropriate acyl chloride to form the corresponding acetamide.

    Coupling with Furan Derivative: The acetamide is coupled with a furan derivative, such as 3-(2-furyl)-1-methylpropylamine, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-1H-indol-3-yl)acetamide: Similar structure but lacks the furan ring.

    6-Bromoindole-3-acetonitrile: Contains a nitrile group instead of the acetamide moiety.

    2-(6-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group instead of the acetamide moiety.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)-1-methylpropyl]acetamide is unique due to the presence of both the brominated indole and furan moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide

InChI

InChI=1S/C18H19BrN2O2/c1-13(4-7-16-3-2-10-23-16)20-18(22)12-21-9-8-14-5-6-15(19)11-17(14)21/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,20,22)

InChI Key

OSWMVMNLBKWDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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